(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide
Overview
Description
(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiprotozoal Activity
The compound "(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide" and its related analogues have been explored for their antiprotozoal activities, specifically against Trypanosoma rhodesiense. Studies on 2,5-bis(4-guanylphenyl)furans, which share a structural motif with the specified compound, revealed that certain derivatives exhibited significant antitrypanosomal activity, outperforming known compounds like stilbamidine, hydroxystilbamidine, and pentamidine in this regard (Das & Boykin, 1977).
Carcinogenic and Mutagenic Effects of Nitro-naphthofurans
Research into nitro-naphthofurans, which are structurally related to the compound , has revealed insights into their mutagenic and carcinogenic properties. Specifically, studies on 7-Methoxy-2-nitro-naphtho[2,1-b]furan and its methylated derivatives have shown a discrepancy between mutagenic effects observed in bacterial assays and carcinogenic effects in animal models, suggesting a complex interplay between molecular structure and biological impact (Salmon et al., 1987).
Cardiovascular Implications of Nitro-furans
The cardiovascular effects of nitro-furan derivatives have also been a subject of investigation. For example, the study of CAS 1609, a novel nitric oxide donor derived from the furoxan group, demonstrated significant impacts on blood pressure and cardiac function in animal models, highlighting the potential therapeutic applications of these compounds in cardiovascular diseases (Bohn et al., 1995).
Metabolic Pathways and Biotransformation
Understanding the metabolic pathways of furan derivatives is crucial for assessing their biological effects and therapeutic potential. Studies on compounds like furametpyr have elucidated the primary metabolic reactions, including N-demethylation and various oxidation processes, providing valuable insights into the biotransformation of furan-based compounds in biological systems (Nagahori et al., 2000).
Properties
IUPAC Name |
(1R,3aR,6R,8aS,9S,9aS)-1-methyl-6-nitro-3-oxo-N,N-diphenyl-3a,5,6,7,8,8a,9,9a-octahydro-1H-benzo[f][2]benzofuran-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-16-23-22(26(30)33-16)15-17-14-20(28(31)32)12-13-21(17)24(23)25(29)27(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15-16,20-24H,12-14H2,1H3/t16-,20-,21-,22-,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMZYVOWRZCJKC-YSCRHRQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C=C3CC(CCC3C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C=C3C[C@@H](CC[C@H]3[C@@H]2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104029 | |
Record name | (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900186-72-3 | |
Record name | (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900186-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.